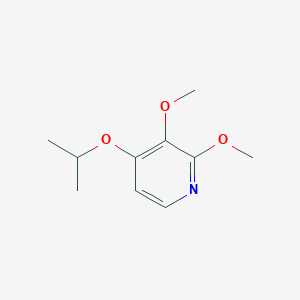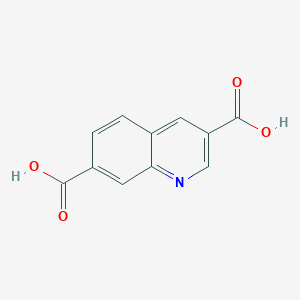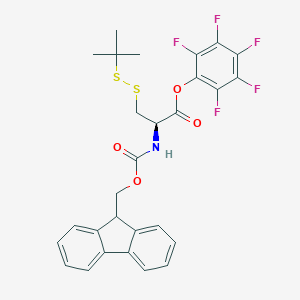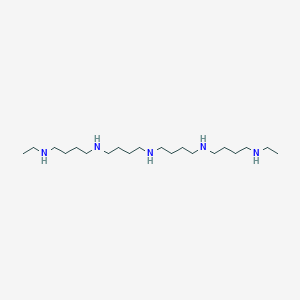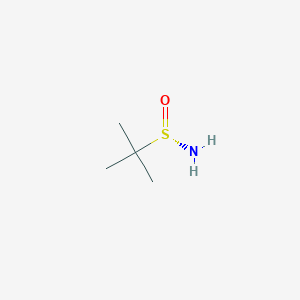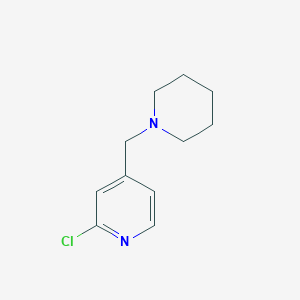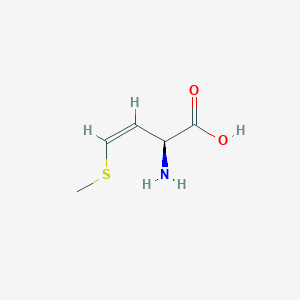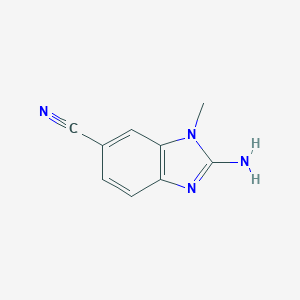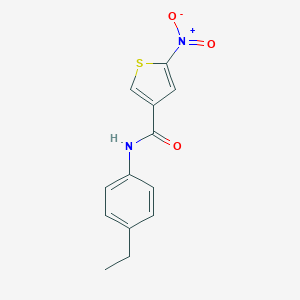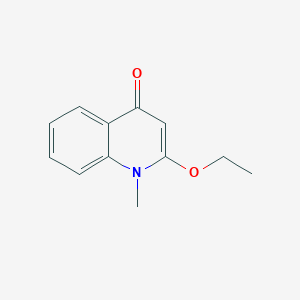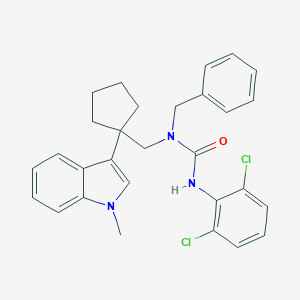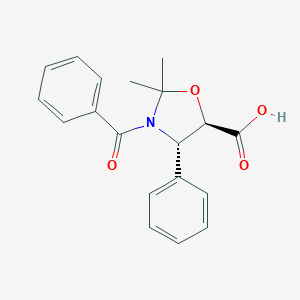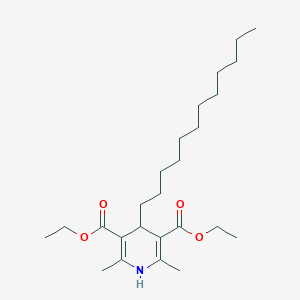
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine (DDDP) is a pyridine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. DDDP is a lipophilic compound that can easily penetrate cell membranes, making it an attractive option for use in drug delivery and other applications.
Mecanismo De Acción
The exact mechanism of action of 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine is not yet fully understood, but it is believed to involve the disruption of cell membranes and inhibition of protein synthesis. This makes it an effective option for use in drug delivery, as it can target cancer cells while minimizing damage to healthy cells.
Efectos Bioquímicos Y Fisiológicos
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to have a low toxicity profile and is generally well-tolerated in laboratory experiments. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the prevention of bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine in laboratory experiments is its lipophilic nature, which allows it to easily penetrate cell membranes and target cancer cells. However, its low solubility in water can make it difficult to work with in certain applications. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many potential future directions for research involving 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine. One area of interest is the development of new drug delivery systems using 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine as a carrier. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the development of new antibiotics. Overall, 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has shown great potential in scientific research and is likely to continue to be an area of interest for many years to come.
Métodos De Síntesis
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine can be synthesized using a multistep process involving the reaction of 2,6-dimethylpyridine with dodecanoyl chloride, followed by the addition of diethyl malonate and subsequent hydrolysis. This process yields a white crystalline solid that can be purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been studied extensively for its potential applications in drug delivery, particularly in cancer treatment. Its lipophilic nature allows it to easily cross cell membranes, making it an effective carrier for delivering drugs to cancer cells. Additionally, 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propiedades
Número CAS |
144883-74-9 |
|---|---|
Nombre del producto |
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine |
Fórmula molecular |
C25H43NO4 |
Peso molecular |
421.6 g/mol |
Nombre IUPAC |
diethyl 4-dodecyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H43NO4/c1-6-9-10-11-12-13-14-15-16-17-18-21-22(24(27)29-7-2)19(4)26-20(5)23(21)25(28)30-8-3/h21,26H,6-18H2,1-5H3 |
Clave InChI |
QZOZGQPSGHHVSP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
SMILES canónico |
CCCCCCCCCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Otros números CAS |
144883-74-9 |
Sinónimos |
4-dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine 4-dodecyl-DDC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
